Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate is an organic compound belonging to the class of oxazoles This compound is characterized by the presence of a chloro-substituted benzoxazole ring fused with an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate typically involves the reaction of 5-chloro-2-aminobenzoic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups replacing the chloro group or modifications on the ethyl acetate moiety .
Scientific Research Applications
Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Ethylbenzo[d]oxazol-2(3H)-one: Similar in structure but lacks the chloro substitution.
5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one: Contains a methyl group in addition to the chloro substitution.
5,6-Dimethylbenzo[d]oxazol-2(3H)-one: Contains two methyl groups instead of the ethyl acetate group.
Uniqueness
Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethyl acetate group and the chloro substitution makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10ClNO4 |
---|---|
Molecular Weight |
255.65 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetate |
InChI |
InChI=1S/C11H10ClNO4/c1-2-16-10(14)6-13-8-5-7(12)3-4-9(8)17-11(13)15/h3-5H,2,6H2,1H3 |
InChI Key |
ZSOLENFRYFPLIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.